Tetraphenylphosphonium phenolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

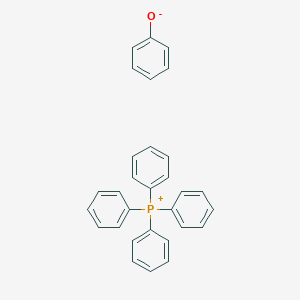

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraphenylphosphanium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935030 | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15464-47-8 | |

| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Anion Exchange Protocols for Tetraphenylphosphonium Phenolate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphosphonium (B101447) phenolate (B1203915), with a focus on anion exchange protocols. It includes detailed experimental methodologies, quantitative data analysis, and visualizations of relevant chemical processes to support researchers and professionals in drug development and related fields.

Introduction

Tetraphenylphosphonium salts are valuable compounds in organic synthesis, often utilized as phase-transfer catalysts and intermediates in the preparation of various pharmaceuticals.[1] Tetraphenylphosphonium phenolate, in particular, serves as a catalyst in polymerization reactions, such as the synthesis of polycarbonates, and in ring-opening reactions of epoxides.[2][3] The synthesis of this compound can be achieved through several methods, with anion exchange being a key strategy. This guide explores both direct synthesis and anion exchange chromatography approaches.

Synthetic Methodologies

Two primary methodologies for the synthesis of this compound are detailed below: a direct synthesis method and a generalized anion exchange chromatography protocol.

Direct Synthesis from Tetraphenylphosphonium Halide and Phenol (B47542)

A high-purity liquid form of this compound can be prepared by the direct reaction of a tetraphenylphosphonium halide with phenol in an aqueous alkali solution. This method relies on a metathesis reaction where the halide anion is displaced by the phenolate anion.[4]

Experimental Protocol:

This protocol is adapted from the process described in patent KR20030085491A.[5]

Materials:

-

Tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide)

-

Phenol

-

Aqueous alkali solution (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

Inert solvent (e.g., toluene (B28343) or chlorobenzene)

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and pH meter, dissolve tetraphenylphosphonium halide and a significant molar excess of phenol (molar ratio of phenol to tetraphenylphosphonium halide ≥ 10:1) in an inert solvent.

-

Reaction Conditions: Maintain the temperature of the reaction mixture at or below 55°C.

-

pH Adjustment: Add the aqueous alkali solution dropwise to the mixture while stirring vigorously. Maintain the pH of the aqueous phase between 9.5 and 11 to facilitate the formation of the phenolate anion.

-

Phase Separation: Continue stirring for a sufficient period to ensure complete reaction. After the reaction is complete, stop stirring and allow the mixture to separate into an organic phase (containing the this compound) and an aqueous phase.

-

Isolation: Separate the organic phase. The resulting solution is a high-purity liquid form of this compound in the excess phenol and solvent.

-

Storage: The liquid this compound preparation can be stored under an inert atmosphere (e.g., nitrogen) in a closed container at 0°C to 40°C.[5]

Generalized Anion Exchange Chromatography Protocol

Anion exchange chromatography provides a method for the synthesis and purification of this compound by exchanging a halide or other anion for the phenolate anion on a solid resin support.[6] The following is a generalized protocol based on established principles of ion exchange chromatography.

Experimental Protocol:

Materials:

-

Strong base anion exchange resin (e.g., Amberlite® IRA-400 series or similar) in the chloride or other halide form.[7][8]

-

Sodium phenolate solution or a solution of phenol in aqueous sodium hydroxide.

-

Tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) solution.

-

Eluent: A suitable solvent or solvent mixture to elute the final product. This may require optimization, but could include a gradient of increasing salt concentration or a change in solvent polarity.[9]

-

Deionized water.

Procedure:

-

Resin Preparation (Conversion to Phenolate Form):

-

Pack a chromatography column with the strong base anion exchange resin in its initial halide form.

-

Wash the resin thoroughly with deionized water to remove any preservatives or impurities.

-

To convert the resin to the phenolate form, pass a solution of sodium phenolate through the column. The phenolate anions will displace the halide ions on the resin.

-

Wash the column with deionized water to remove excess sodium phenolate until the eluent is neutral.[1]

-

-

Loading of Tetraphenylphosphonium Cation:

-

Dissolve the starting tetraphenylphosphonium halide in a suitable solvent that is compatible with the resin and ensures the salt is fully dissociated.

-

Load the tetraphenylphosphonium halide solution onto the prepared phenolate-form resin column. The tetraphenylphosphonium cations will be retained by the resin through electrostatic interactions with the bound phenolate anions, while the halide anions will pass through the column.

-

-

Elution of this compound:

-

Elute the bound this compound from the resin. This can be achieved by passing an eluent through the column that disrupts the ionic interaction between the phosphonium (B103445) cation and the phenolate anion on the resin.

-

A common method for elution is to use a salt gradient, where the concentration of a salt (e.g., NaCl) in the mobile phase is gradually increased.[9] The increasing ionic strength will compete for the binding sites on the resin and displace the this compound.

-

Alternatively, a change in the solvent system may be employed to elute the product.

-

-

Product Isolation:

-

Collect the fractions containing the eluted this compound.

-

Monitor the fractions using an appropriate analytical technique (e.g., UV-Vis spectroscopy or TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.

-

Quantitative Data

| Parameter | Value/Condition | Reference |

| Synthesis Method | Direct reaction in aqueous alkali | [5] |

| Starting Materials | Tetraphenylphosphonium halide, Phenol | [5] |

| Molar Ratio (Phenol:TPP Halide) | ≥ 10:1 | [5] |

| Reaction Temperature | ≤ 55°C | [5] |

| pH | 9.5 - 11 | [5] |

| Product Form | Liquid | [5] |

| Purity | High | [5] |

| Yield | High | [5] |

Visualizations of Chemical Processes

The following diagrams illustrate the role of this compound in key chemical transformations.

Catalytic Cycle of Phenol-Epoxide Ring Opening

This compound is an active species in the ring-opening of epoxides by phenols.[2] The catalytic cycle involves the nucleophilic attack of the phenoxide ion on the epoxide ring.

Caption: Catalytic cycle of phenol-epoxide ring opening.

Workflow for Polycarbonate Synthesis via Melt Transesterification

This compound can be used as a catalyst in the melt transesterification process for producing polycarbonates from a diaryl carbonate and a dihydric phenol.[3][10]

Caption: Workflow for polycarbonate synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both direct synthesis and anion exchange methods. While the direct synthesis method from a tetraphenylphosphonium halide and phenol offers a straightforward route to a high-purity product, anion exchange chromatography presents a versatile alternative for both synthesis and purification. The choice of method will depend on the specific requirements of the application, including desired purity, scale, and available resources. The role of this compound as a catalyst in important industrial processes underscores the need for robust and well-characterized synthetic protocols. This guide provides the foundational knowledge for researchers and professionals to pursue the synthesis and application of this valuable compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metathesis reactions of pyrazolotriazinones generate dynamic combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Phenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of tetraphenylphosphonium (B101447) salts, with a specific focus on tetraphenylphosphonium phenolate (B1203915), [P(C₆H₅)₄]⁺[C₆H₅O]⁻. Due to the absence of publicly available crystallographic data for tetraphenylphosphonium phenolate, this document utilizes the well-documented crystal structure of tetraphenylphosphonium bromide (TPPB) as a representative model to illustrate the experimental protocols, data presentation, and analytical workflow. This approach ensures a technically detailed and structurally complete guide that is directly applicable to the analysis of the target compound and its analogues. The guide covers synthesis, crystallization, single-crystal X-ray diffraction, and data analysis, presented in a format tailored for professionals in chemical and pharmaceutical research.

Introduction

This compound is an ionic compound of significant interest in synthetic chemistry and materials science.[1] It serves as a phase-transfer catalyst, a reagent in organic transformations, and a component in the development of advanced materials like thermosetting resins.[1] Understanding the three-dimensional arrangement of its ions in the solid state is crucial for rationalizing its physical properties, stability, and reactivity. X-ray crystallography is the definitive method for elucidating such atomic-level structures.

The tetraphenylphosphonium cation is known for its ability to facilitate the crystallization of various anions due to the rigidity and packing efficiency of its phenyl groups.[2] This guide outlines the complete workflow for determining the crystal structure of a salt like this compound, from synthesis to final structural refinement.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the analysis of diffraction data.

2.1 Synthesis of this compound

A common and effective method for synthesizing this compound is through an anion exchange reaction.[1]

-

Reaction: A widely used approach involves the metathesis reaction between a tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) and sodium phenolate.[1] The reaction is typically performed in a solvent where the starting materials are soluble but the resulting sodium halide salt is not, driving the reaction forward.[1]

[P(C₆H₅)₄]⁺Br⁻ + Na⁺[C₆H₅O]⁻ → [P(C₆H₅)₄]⁺[C₆H₅O]⁻ + NaBr(s)

-

Procedure:

-

Equimolar amounts of tetraphenylphosphonium bromide and sodium phenolate are dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile.

-

The mixture is stirred at room temperature for several hours.

-

The precipitated sodium bromide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound product.

-

The product is then purified by recrystallization.

-

2.2 Single Crystal Growth

Growing single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. The slow cooling or slow evaporation of a saturated solution are common techniques.

-

Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. For tetraphenylphosphonium salts, solvents like dichloromethane, ethanol, or mixtures with less polar co-solvents (e.g., n-hexane) can be effective.[3]

-

Slow Evaporation Protocol:

-

A saturated solution of purified this compound is prepared in a chosen solvent (e.g., ethanol) at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

-

Slow Cooling Protocol:

2.3 Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

-

Data Collection:

-

A high-quality crystal is selected and mounted on a goniometer head.

-

The diffractometer, equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector, is used to collect diffraction data at a specific temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations.[3]

-

A series of diffraction images (frames) are collected as the crystal is rotated.

-

-

Data Processing:

-

The collected frames are integrated to determine the positions and intensities of the diffraction spots.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

-

Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson synthesis.

-

The structural model is then refined using a full-matrix least-squares method against the experimental data, typically on F².[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions.

-

Data Presentation: Crystallographic Data

The final result of a crystal structure analysis is a set of data that precisely describes the crystal's geometry. The following tables present illustrative crystallographic data based on the published structure of tetraphenylphosphonium bromide (TPPB), a closely related compound.[3][4] This data serves as a template for what would be expected for this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Details. (Note: Data is for Tetraphenylphosphonium Bromide (CH₂Cl₂ solvate) and is provided for illustrative purposes.)[3][4]

| Parameter | Value |

| Empirical formula | C₂₅H₂₂BrCl₂P |

| Formula weight | 504.22 |

| Temperature | 296 K |

| Wavelength (MoKα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 10.3525(14) Å |

| b | 16.925(2) Å |

| c | 13.4858(17) Å |

| α | 90° |

| β | 95.727(2)° |

| γ | 90° |

| Volume | 2353.5(5) ų |

| Z (Formula units/cell) | 4 |

| Calculated density | 1.422 Mg/m³ |

| Absorption coefficient | 2.158 mm⁻¹ |

| F(000) | 1024 |

| Data collection & refinement | |

| Reflections collected | 12054 |

| Independent reflections | 4141 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.088 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |

Table 2: Illustrative Selected Bond Lengths and Angles for the Tetraphenylphosphonium Cation. (Note: Data is representative and based on typical PPh₄⁺ structures.)

| Bond | Length (Å) | Angle | Degree (°) |

| P1—C1 | 1.795(3) | C1—P1—C7 | 108.5(1) |

| P1—C7 | 1.792(3) | C1—P1—C13 | 110.2(1) |

| P1—C13 | 1.798(3) | C7—P1—C19 | 109.8(1) |

| P1—C19 | 1.796(3) | C13—P1—C19 | 109.1(1) |

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of crystallographic studies. The following diagram, rendered using the DOT language, illustrates this standardized workflow.

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

This guide provides the essential experimental and analytical framework for the crystal structure determination of this compound. While specific crystallographic data for this compound is not yet publicly documented, the protocols and illustrative data from the closely related tetraphenylphosphonium bromide offer a robust template for researchers. The detailed workflow, from synthesis to structure validation, serves as a practical guide for obtaining and interpreting the high-precision data necessary for applications in drug development, materials science, and fundamental chemical research. The structural insights gained from such analyses are indispensable for understanding intermolecular interactions and designing novel materials with tailored properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraphenylphosphonium Phenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraphenylphosphonium (B101447) phenolate (B1203915). This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of ionic compounds. This guide presents available spectral data for the individual ionic components, a detailed experimental protocol for acquiring such data, and logical diagrams to illustrate the molecular structure and experimental workflow.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The NMR spectral data for tetraphenylphosphonium phenolate is presented by examining the distinct signals of its constituent ions: the tetraphenylphosphonium cation ([PPh₄]⁺) and the phenolate anion (PhO⁻). The chemical shifts (δ) are reported in parts per million (ppm). It is important to note that the exact chemical shifts for the combined salt may vary slightly depending on the solvent and concentration.

Tetraphenylphosphonium Cation ([PPh₄]⁺)

The tetraphenylphosphonium cation is characterized by the presence of four equivalent phenyl groups attached to a central phosphorus atom. This symmetry influences its NMR spectra.

Table 1: ¹H NMR Spectral Data for the Tetraphenylphosphonium Cation

| Protons | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃CN (ppm) |

| ortho-H (8H) | Multiplet | ~7.81 | 7.66 - 7.70 |

| meta-H (8H) | Multiplet | ~7.64 | 7.73 - 7.76 |

| para-H (4H) | Multiplet | ~7.90-7.95 | 7.90 - 7.93 |

Note: The signals for the ortho, meta, and para protons often appear as complex multiplets due to phosphorus-proton coupling and proton-proton coupling.

Table 2: ¹³C NMR Spectral Data for the Tetraphenylphosphonium Cation

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃CN (ppm) |

| ipso-C | ~117.5 (d, J ≈ 89.5 Hz) | 118.6 - 118.7 |

| ortho-C | ~134.5 (d, J ≈ 10.3 Hz) | 131.3 - 131.4 |

| meta-C | ~130.9 (d, J ≈ 12.9 Hz) | 135.7 |

| para-C | ~135.8 (d, J ≈ 3.0 Hz) | 136.4 |

Note: The carbon signals of the tetraphenylphosphonium cation are split into doublets due to coupling with the phosphorus-31 nucleus. The coupling constants (J) are provided where available.

Phenolate Anion (PhO⁻)

The NMR spectrum of the phenolate anion is influenced by the delocalization of the negative charge from the oxygen atom into the aromatic ring. For comparative purposes, the data for phenol (B47542) is also included.

Table 3: ¹H NMR Spectral Data for the Phenolate Anion and Phenol

| Protons | Multiplicity | Approximate Chemical Shift (δ) in [D₈]THF (ppm) | Phenol in CDCl₃ (ppm) |

| ortho-H (2H) | Multiplet | ~6.5 - 6.7 | 6.94 - 6.78 |

| meta-H (2H) | Multiplet | ~7.0 - 7.2 | 7.18 - 7.30 |

| para-H (1H) | Multiplet | ~6.5 - 6.7 | 6.94 - 6.78 |

Table 4: ¹³C NMR Spectral Data for the Phenolate Anion and Phenol

| Carbon | Approximate Chemical Shift (δ) in [D₈]THF (ppm) | Phenol in CDCl₃ (ppm)[1] |

| ipso-C (C-O) | 175.0[1] | 155.4[1] |

| ortho-C | Not specified | 115.2[1] |

| meta-C | Not specified | 129.5[1] |

| para-C | Not specified | 120.6[1] |

Note: The chemical shifts of the phenolate anion are sensitive to the solvent and the nature of the counterion due to ion-pairing effects.

Experimental Protocols

The following is a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

-

Compound Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) are common choices for phosphonium (B103445) salts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the solid. The resulting solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.

NMR Data Acquisition

-

Spectrometer Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to maximize signal detection.

-

Parameter Setup for ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typical.

-

-

Parameter Setup for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set to approximately 200-250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

-

Data Acquisition and Processing: The Free Induction Decay (FID) is acquired and then Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the general workflow for NMR spectroscopy.

Caption: Molecular structure of this compound.

Caption: General workflow for an NMR spectroscopy experiment.

References

Solubility of tetraphenylphosphonium phenolate in organic solvents

An In-depth Technical Guide to the Solubility of Tetraphenylphosphonium (B101447) Phenolate (B1203915) in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylphosphonium phenolate is a quaternary phosphonium (B103445) salt with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive overview of its qualitative solubility and presents detailed experimental protocols for researchers to accurately determine its solubility in organic solvents of interest. Methodologies covered include the gravimetric method and UV-Visible spectroscopy, complete with procedural workflows and data analysis guides.

Introduction

This compound ([Ph₄P]⁺[PhO]⁻) is an ionic compound notable for its utility as a phase-transfer catalyst and a reagent in various organic transformations.[1] The large, lipophilic tetraphenylphosphonium cation facilitates the dissolution of the phenolate anion in non-aqueous media, enabling reactions in organic solvent systems.[2] Despite its applications, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to determine these crucial physical properties.

Physicochemical Properties & Qualitative Solubility

This compound is a white crystalline solid.[3] While precise numerical solubility data is scarce, it is known to be soluble in several polar organic solvents and is almost insoluble in water at room temperature.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Almost Insoluble | [3] |

| Ethanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Ether | Soluble | [3] |

Workflow for Quantitative Solubility Determination

Determining the solubility of this compound requires a systematic approach, from material preparation to the selection of an appropriate analytical method and final data analysis. The logical workflow presented below outlines the necessary steps for a comprehensive solubility assessment.

Experimental Protocols for Solubility Determination

Two robust methods for determining the solubility of this compound are the gravimetric method and UV-Visible (UV-Vis) spectroscopy.

Protocol 1: Gravimetric Method

The gravimetric method is a direct and straightforward technique that relies on isolating and weighing the solute from a known volume or mass of a saturated solution.[1][4]

Principle: An excess of the solute is dissolved in a solvent to create a saturated solution at a constant temperature. A known quantity of the saturated solution is then taken, the solvent is evaporated, and the remaining solute is weighed.[4]

Apparatus and Reagents:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

-

High-purity this compound

-

Selected organic solvent(s)

Procedure:

Calculation:

-

Mass of solute (m_solute): W3 - W1

-

Mass of solvent (m_solvent): W2 - W3

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Protocol 2: UV-Vis Spectroscopic Method

This method is an indirect technique that is highly sensitive and suitable for compounds that absorb ultraviolet or visible light, such as those containing aromatic rings.[2][5]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first constructed using solutions of known concentrations. The concentration of a saturated solution (after appropriate dilution) is then determined by measuring its absorbance and interpolating from the calibration curve.[6][7]

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance, volumetric flasks, and pipettes

-

Thermostatic shaker

-

Filtration apparatus

-

High-purity this compound

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

Procedure:

Calculation:

-

Determine the concentration of the diluted sample (C_diluted) using the calibration curve's linear equation: C_diluted = (Absorbance_sample - b) / m

-

Calculate the concentration of the original saturated solution (C_saturated) by accounting for the dilution factor: C_saturated = C_diluted * Dilution_Factor

-

Convert concentration to desired units (e.g., from mol/L to g/100mL).

Data Presentation

Once determined, the quantitative solubility data should be compiled into a clear and structured format. The following table serves as a template for presenting the experimentally obtained results. It is crucial to specify the temperature at which the measurements were conducted, as solubility is highly temperature-dependent.

Table 2: Template for Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) | Method Used |

| e.g., Ethanol | 25.0 ± 0.1 | [Experimental Value] | [Calculated Value] | Gravimetric |

| e.g., Acetonitrile | 25.0 ± 0.1 | [Experimental Value] | [Calculated Value] | UV-Vis |

| e.g., Dichloromethane | 25.0 ± 0.1 | [Experimental Value] | [Calculated Value] | Gravimetric |

| ... | ... | ... | ... | ... |

Conclusion

This guide provides the essential framework and detailed experimental protocols for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The gravimetric and UV-Vis spectroscopic methods offer robust and reliable approaches to generate the quantitative data necessary for optimizing chemical processes, from synthesis and catalysis to formulation and drug development. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, contributing valuable physical property information to the scientific community.

References

Physical and chemical properties of tetraphenylphosphonium phenolate

An In-depth Technical Guide to Tetraphenylphosphonium (B101447) Phenolate (B1203915)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tetraphenylphosphonium phenolate. It is intended to serve as a technical resource for professionals in research, development, and academia.

Core Properties

This compound is an organic salt consisting of a large, non-coordinating tetraphenylphosphonium cation and a phenolate anion.[1] Its unique structure imparts valuable properties, making it a significant compound in synthetic chemistry and materials science.[1]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is typically a white crystalline solid.[1][2][3] It exhibits poor solubility in water but dissolves in many organic solvents such as ethanol, dimethylformamide, and ether.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₅OP | [1][2][4][5] |

| Molecular Weight | 432.49 g/mol | [1][4] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | Data not consistently available | [5][6] |

| Boiling Point | Data not consistently available | [5][6] |

| Solubility | Almost insoluble in water; Soluble in ethanol, dimethylformamide, ether | [1][2][3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][6] |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dominated by the reactivity of the phenolate anion, a potent nucleophile.[1] The large tetraphenylphosphonium cation is relatively inert but helps to stabilize the anion and increase its solubility in organic media.[1][7]

| Identifier | Value | Source |

| CAS Number | 15464-47-8 | [2][4][5][8] |

| InChIKey | ZLLNYWQSSYUXJM-UHFFFAOYSA-M | [2][4] |

| Purity | Typically ≥99% |

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for the structural confirmation of the compound.[1] The FT-IR spectrum is a composite of the vibrational modes of both the tetraphenylphosphonium cation and the phenolate anion.[1]

Synthesis and Experimental Protocols

Several methods exist for the synthesis of this compound. The most common approaches involve anion exchange or metathesis reactions.[1]

Synthesis via Anion Exchange from Tetraphenylphosphonium Halide

A widely used method is the reaction of a tetraphenylphosphonium halide (e.g., bromide) with sodium phenolate.[1] This metathesis reaction is driven by the precipitation of the sodium halide salt.[1]

Experimental Protocol:

-

Preparation of Sodium Phenolate: Dissolve phenol (B47542) in a suitable solvent (e.g., ethanol). Add an equimolar amount of a strong base like sodium hydroxide (B78521) or sodium ethoxide. Stir the mixture until the phenol is completely deprotonated to form sodium phenolate.

-

Reaction: In a separate vessel, dissolve tetraphenylphosphonium bromide in a minimal amount of a polar solvent in which it is soluble.

-

Metathesis: Slowly add the sodium phenolate solution to the tetraphenylphosphonium bromide solution with constant stirring. A precipitate of sodium bromide will form.

-

Isolation: Filter the reaction mixture to remove the precipitated sodium bromide.

-

Purification: The filtrate, containing this compound, can be purified by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.

A logical workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound (TPP-OPh).

Synthesis for Catalytic Applications

A specific process for preparing high-purity this compound in a liquid form suitable for use as a transesterification catalyst has been patented.[9]

Experimental Protocol:

-

Reaction Setup: React tetraphenylphosphonium halide and phenol in an aqueous alkali solution. The molar ratio of phenol to the phosphonium (B103445) halide should be ≥10:1.[9]

-

pH and Temperature Control: Maintain the reaction pH between 9.5 and 11 and the temperature at or below 55°C.[9] This forms a two-phase system (organic and aqueous).[9]

-

Phase Separation: After the reaction is complete, add an alcohol with low water solubility (e.g., <20% by weight) to facilitate the separation of the aqueous phase from the organic phase.[9]

-

Purification: The separated organic phase is washed one or more times with deionized water.[9]

-

Final Product: The alcohol is removed from the organic phase via vacuum distillation, yielding a colorless, liquid formulation of this compound.[9]

Reactivity and Mechanisms of Action

The utility of this compound stems from its role as a catalyst and reagent in various organic transformations.[1]

Nucleophilic Reactivity

The phenolate anion is a strong nucleophile, capable of attacking electrophilic centers.[1] This reactivity is central to its function. The phenolate anion exhibits ambident reactivity, with the oxygen atom being a "hard" nucleophilic center and the carbon atoms of the aromatic ring being "softer" centers.[1] The large, non-coordinating tetraphenylphosphonium cation enhances the nucleophilicity of the phenolate by minimizing ion-pairing effects.[1]

Role as a Latent Hardening Accelerator

In the curing of phenol-epoxy resins, tetraphenylphosphonium salts act as latent hardening accelerators.[1][10][11] The active species, this compound, is generated in situ.[10][11] The phenoxide ion then performs a nucleophilic attack on the epoxide ring, initiating polymerization.[1][10][11] The catalyst is regenerated in a cyclic process.

The catalytic cycle for the phenol-epoxy ring-opening reaction is illustrated below.

Caption: Catalytic cycle of phenol-epoxy ring-opening using a TPP-based accelerator.

Phase-Transfer Catalysis

The tetraphenylphosphonium cation is lipophilic, which allows it to transport anions from an aqueous phase or a solid phase into an organic phase where the reaction can occur.[1][7] This property makes its salts, including the phenolate, effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.[1]

The mechanism of phase-transfer catalysis is shown below.

Caption: Mechanism of Tetraphenylphosphonium (TPP⁺) as a phase-transfer catalyst.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the compound.[2][3] Operations should be carried out in a well-ventilated area.[2][3]

References

- 1. This compound | 15464-47-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C30H25OP | CID 11122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:15464-47-8 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 8. This compound | 15464-47-8 [chemicalbook.com]

- 9. KR20030085491A - Process for the production of phosphonium phenolates - Google Patents [patents.google.com]

- 10. Theoretical Study of the Reaction Mechanism of Phenol-Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - ProQuest [proquest.com]

The Formation of Tetraphenylphosphonium Phenolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation mechanisms of tetraphenylphosphonium (B101447) phenolate (B1203915), a versatile quaternary phosphonium (B103445) salt with significant applications in organic synthesis and materials science. The document elucidates the primary synthetic routes, including metathesis and phase-transfer catalysis, supported by detailed experimental protocols. Quantitative data is systematically presented, and key reaction pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Tetraphenylphosphonium phenolate, a compound featuring a bulky, lipophilic cation and a reactive phenolate anion, has garnered considerable interest as a phase-transfer catalyst, a reagent in polymerization processes, and a versatile building block in organic synthesis.[1] Its efficacy in facilitating reactions is largely attributed to the ability of the tetraphenylphosphonium cation to solubilize the phenolate anion in organic solvents.[1] This guide delves into the fundamental mechanisms governing its formation, providing a technical resource for its synthesis and application.

Mechanisms of Formation

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve anion exchange from a tetraphenylphosphonium halide or an in-situ generation from precursors in a reaction medium.

Metathesis Reaction (Anion Exchange)

A primary and versatile method for preparing this compound is through a metathesis reaction, also known as anion exchange.[1] This approach involves the reaction of a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with a metal phenolate, typically sodium phenolate. The reaction is driven by the formation of a thermodynamically stable ion pair and the precipitation of the inorganic salt (e.g., sodium bromide), which shifts the equilibrium towards the desired product.[1]

The general reaction is as follows:

(C₆H₅)₄P⁺X⁻ + C₆H₅O⁻Na⁺ → (C₆H₅)₄P⁺C₆H₅O⁻ + NaX(s) (where X = Cl, Br)

Reaction of Tetraphenylphosphonium Halide with Phenol (B47542) in Aqueous Alkali

An alternative synthetic route involves the direct reaction of a tetraphenylphosphonium halide with phenol in an aqueous alkaline solution.[2] In this process, the alkali (e.g., sodium hydroxide) deprotonates the phenol to form the phenolate anion in situ. This is followed by the pairing of the phenolate anion with the tetraphenylphosphonium cation. This method is particularly suitable for large-scale industrial production.[2]

Formation from Tetraphenylphosphonium-tetraphenylborate (TPP-K)

In the context of specific catalytic applications, such as the phenol-epoxide ring-opening reaction, this compound is generated in situ as a highly reactive species.[3][4] The process is initiated by the dissociation of a precursor like tetraphenylphosphonium-tetraphenylborate (TPP-K). The resulting tetraphenylborate (B1193919) anion reacts with phenol to generate a phenoxide ion, which then combines with the tetraphenylphosphonium cation.[3][4]

Quantitative Data

The following tables summarize key quantitative data related to the formation and properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₅OP | [5] |

| Molecular Weight | 432.5 g/mol | [5] |

| Appearance | White crystalline solid | [4] |

| Solubility | Almost insoluble in water; soluble in ethanol, dimethylformamide, ether. | [4] |

Table 2: Thermodynamic Data for Formation from TPP⁺ and Phenoxide

| Parameter | Value | Method | Source |

| Stabilization Energy | 15.6 kcal/mol | DFT Calculation | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis of Tetraphenylphosphonium Bromide (Precursor)

A common precursor for the synthesis of this compound is tetraphenylphosphonium bromide.

-

Reaction: Triphenylphosphine + Bromobenzene → Tetraphenylphosphonium Bromide

-

Catalyst: Nickelous chloride and zinc chloride[6]

-

Procedure:

-

Charge a reaction vessel with triphenylphosphine, bromobenzene, and the catalyst mixture.[6]

-

Heat the mixture to 220-260 °C and maintain for 4-12 hours.[6]

-

Cool the reaction mixture to approximately 100 °C.[6]

-

Add pure water and stir for 3 hours while maintaining the temperature.[6]

-

Allow the layers to separate and collect the aqueous phase.[6]

-

Cool the aqueous phase to below 35 °C and filter to collect the solid product.[6]

-

Wash the filter cake until catalyst ions are no longer detected in the filtrate.[6]

-

Dry the solid product in an oven at 70-140 °C to yield white crystalline tetraphenylphosphonium bromide.[6]

-

-

Yield: 76-91%[6]

Synthesis of this compound via Aqueous Alkali Method

This protocol is adapted from a patented industrial process.[2]

-

Reactants: Tetraphenylphosphonium halide, Phenol, Aqueous Alkali (e.g., NaOH)

-

Reaction Conditions:

-

Procedure:

-

React tetraphenylphosphonium halide and phenol in an aqueous alkali solution under the specified conditions to form an organic and an aqueous phase.[2]

-

After the reaction is complete, add a water-insoluble alcohol (solubility < 20 wt% in water) to the mixture to facilitate phase separation.[2]

-

Separate the organic phase and extract it one or more times with deionized or distilled water.[2]

-

Remove the alcohol from the organic phase via vacuum distillation to obtain this compound.[2]

-

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| TPP Cation | ¹H | 7.6 - 8.0 | m | Aromatic protons |

| Phenolate Anion | ¹H | 6.2 - 7.2 | m | Aromatic protons |

| TPP Cation | ¹³C | 115 - 135 | m | Aromatic carbons |

| Phenolate Anion | ¹³C | 110 - 165 | m | Aromatic carbons |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Predicted Feature | Assignment |

| IR | ~3050 cm⁻¹ (aromatic C-H stretch), ~1600, 1480 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch) | Characteristic functional groups |

| Mass Spec (ESI+) | m/z 339.1 | [M]⁺ (Tetraphenylphosphonium cation) |

| Mass Spec (ESI-) | m/z 93.0 | [M]⁻ (Phenolate anion) |

Conclusion

The formation of this compound is a well-established process with multiple synthetic routes amenable to both laboratory and industrial scales. The choice of method depends on the desired purity, scale, and available starting materials. The metathesis reaction offers a straightforward approach for smaller-scale synthesis, while the aqueous alkali method is well-suited for larger quantities. The in-situ generation from precursors like TPP-K highlights its role as a transient, active species in catalysis. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of this important chemical entity.

References

- 1. This compound | 15464-47-8 | Benchchem [benchchem.com]

- 2. KR20030085491A - Process for the production of phosphonium phenolates - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C30H25OP | CID 11122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylphosphonium Phenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of tetraphenylphosphonium (B101447) phenolate (B1203915). It is an ionic compound that serves as a highly effective catalyst and reagent in various organic transformations, most notably in the synthesis of polycarbonates and as a latent hardening accelerator for epoxy resins. This document collates available quantitative data, details experimental protocols for its synthesis and characterization, and presents visualizations of its synthesis workflow and catalytic mechanism. The information is intended to support researchers, scientists, and professionals in drug development and materials science in understanding and utilizing this versatile compound.

Molecular Structure and Bonding

Tetraphenylphosphonium phenolate, with the chemical formula C₃₀H₂₅OP, is an ionic compound consisting of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a phenolate anion (C₆H₅O⁻). The molecular weight of this compound is 432.5 g/mol .[1][2]

1.1. The Tetraphenylphosphonium Cation

The tetraphenylphosphonium cation features a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry. The phosphorus atom is sp³ hybridized, and the P-C bonds are covalent. The positive charge is formally localized on the phosphorus atom.

1.2. The Phenolate Anion

The phenolate anion is the conjugate base of phenol (B47542), formed by the deprotonation of the hydroxyl group. The negative charge is delocalized across the aromatic ring through resonance, which contributes to its stability.

1.3. Ionic Interaction

The primary bonding force in solid this compound is the electrostatic attraction between the positively charged tetraphenylphosphonium cation and the negatively charged phenolate anion.

1.4. Crystallographic Data

| Parameter | Tetraphenylphosphonium Bromide (CH₂Cl₂ solvate)[3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3525(14) |

| b (Å) | 16.925(2) |

| c (Å) | 13.4858(17) |

| α (°) | 90 |

| β (°) | 95.727(2) |

| γ (°) | 90 |

Note: This data is for tetraphenylphosphonium bromide and is provided as a reference for the cation's structural parameters.

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tetraphenylphosphonium halide with a phenolate salt.[4]

2.1.1. Synthesis from Tetraphenylphosphonium Bromide and Phenol

This protocol is adapted from a patented method for producing a high-purity liquid formulation of this compound.[4]

-

Materials:

-

Phenol

-

Deionized water

-

Tetraphenylphosphonium bromide

-

Isobutanol

-

49% Sodium hydroxide (B78521) solution

-

-

Procedure:

-

In a 2 L round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, combine 376 g (4.0 mol) of phenol, 800 ml of deionized water, 335.44 g (0.8 mol) of tetraphenylphosphonium bromide, and 640 g of isobutanol. Stir the mixture at 20-25 °C.[4]

-

Add 79 g (0.97 mol) of 49% sodium hydroxide solution dropwise over approximately 5 minutes to adjust the pH to between 9.5 and 11.0.[4]

-

Heat the mixture to 45 °C and continue stirring for 30 minutes.[4]

-

Allow the phases to separate and drain the lower aqueous phase.

-

Wash the organic phase three times with deionized water, draining the aqueous layer after each wash.[4]

-

Cool the organic phase to room temperature with stirring to induce crystallization of the product.[4]

-

After a crystallization time of at least 4 hours, collect the product by suction filtration.[4]

-

To obtain a liquid formulation, the isobutanol can be removed from the organic phase by vacuum distillation.[4]

-

2.2. Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹³C-NMR Spectroscopy: The contents of the tetraphenylphosphonium cation and the phenol/phenolate can be determined using ¹³C-NMR. The signals corresponding to each component are integrated and normalized to 100% to give the mole percentage.[4]

-

³¹P-NMR Spectroscopy: The identity of this compound can be confirmed by ³¹P-NMR spectroscopy by dissolving the material in deuterochloroform.[4]

| Nucleus | Moiety | Expected Chemical Shift Range (ppm) |

| ¹H | Tetraphenylphosphonium | 7.6 - 8.0 |

| Phenolate | 6.5 - 7.5 | |

| ¹³C | Tetraphenylphosphonium | 110 - 140 |

| Phenolate | 115 - 165 | |

| ³¹P | Tetraphenylphosphonium | ~ +20 to +25 |

Note: Specific chemical shift values for this compound are not widely reported. The ranges provided are typical for the respective moieties.

2.2.2. Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of this compound, which is particularly important for its application as a catalyst in high-temperature polymerization reactions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can be used to determine the onset of thermal decomposition and the presence of any volatile components.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction. A patent mentions that a formulation of this compound and phenol has a freezing point of -21 °C.[4]

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from tetraphenylphosphonium bromide and phenol.

Caption: Synthesis workflow for this compound.

3.2. Catalytic Cycle in Polycarbonate Synthesis

This compound is a key catalyst in the melt transesterification process for producing polycarbonate from diphenyl carbonate (DPC) and bisphenol A (BPA). The following diagram illustrates the proposed catalytic cycle.

Caption: Catalytic cycle of this compound in polycarbonate synthesis.

Applications in Drug Development and Materials Science

While the primary application of this compound is in materials science, its role as a phase-transfer catalyst and its chemical properties are of interest to drug development professionals.

-

Catalyst for Polycarbonate Production: Its most significant industrial application is as a catalyst for the melt transesterification of diphenyl carbonate with bisphenol A to produce high-quality polycarbonates.[5]

-

Latent Hardening Accelerator: It serves as a latent hardening accelerator for phenol-epoxy resins. Its stability at room temperature allows for long-term storage of resin precursors without premature curing.

-

Phase-Transfer Catalyst: The tetraphenylphosphonium cation can facilitate the transfer of anions, such as phenolate, into organic phases, enabling reactions that would otherwise be difficult to achieve in heterogeneous systems. This property can be valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Conclusion

This compound is a compound with significant industrial importance, primarily as a catalyst. While a complete set of publicly available crystallographic and spectroscopic data for the pure compound is lacking, information from patents and studies of related compounds provides a solid foundation for understanding its structure and reactivity. The experimental protocols and visualizations presented in this guide are intended to aid researchers and professionals in the synthesis, characterization, and application of this versatile molecule. Further research to fully characterize the solid-state structure and thermal properties of pure this compound would be a valuable contribution to the field.

References

- 1. This compound | C30H25OP | CID 11122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.15464-47-8 LIANYUNGANG JUDE PHARMACEUTICAL CHEMICAL CO.,LTD. China (Mainland) [judepharmachem.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. KR20030085491A - Process for the production of phosphonium phenolates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tetraphenylphosphonium Phenolate as a Phase-Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tetraphenylphosphonium (B101447) phenolate (B1203915) as a phase-transfer catalyst (PTC) in key organic transformations. The information is intended to guide researchers in developing robust and efficient synthetic methodologies.

Introduction

Tetraphenylphosphonium phenolate is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst. Its lipophilic tetraphenylphosphonium cation can transport the phenolate anion, or other anions, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This catalytic activity is instrumental in overcoming the immiscibility of reactants, leading to increased reaction rates, milder reaction conditions, and improved yields.[1][2] Key applications include nucleophilic substitution reactions, such as the Williamson ether synthesis, and in polymerization reactions, notably in the curing of epoxy resins.

Core Application: Curing of Phenol-Epoxy Resins

This compound is a key active species in the ring-opening reaction of epoxides by phenols, a fundamental process in the curing of epoxy resins. It often acts as a latent hardening accelerator, allowing for long-term storage of resin precursors prior to curing.[1]

Signaling Pathway: Catalytic Cycle in Phenol-Epoxy Ring-Opening

The catalytic cycle involves the nucleophilic attack of the phenolate ion on the epoxide ring, followed by proton transfer to regenerate the catalyst.

Caption: Catalytic cycle of phenol-epoxy ring-opening.

Quantitative Data

While specific experimental yields for this process are often proprietary in industrial settings, theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the reaction kinetics. The activation energies for the rate-determining steps in the formation of this compound and the subsequent epoxy ring-opening have been calculated, underscoring the catalytic efficiency.[1][2][3]

| Reaction Step | Calculated Activation Energy (ΔG‡) | Reference |

| In-situ formation of TPP-OPh | 36.1 kcal/mol | [1][3] |

| Epoxide ring-opening by TPP-OPh | 19.3 kcal/mol | [3] |

Experimental Protocol: General Procedure for Epoxy Resin Curing

This protocol provides a general methodology for the curing of a bisphenol A-based epoxy resin with a phenolic curing agent, using this compound generated in situ from a precursor like tetraphenylphosphonium-tetraphenylborate (TPP-K).

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Phenol novolac resin (phenolic curing agent)

-

Tetraphenylphosphonium-tetraphenylborate (TPP-K) (catalyst precursor)

-

An appropriate solvent (e.g., methyl ethyl ketone, if not a solvent-free system)

Procedure:

-

The epoxy resin and the phenolic curing agent are pre-mixed in the desired stoichiometric ratio.

-

The catalyst precursor, TPP-K, is added to the mixture at a concentration typically ranging from 0.1 to 2.0 parts per hundred parts of resin (phr).

-

The components are thoroughly mixed at a moderately elevated temperature (e.g., 60-80 °C) to ensure homogeneity. If using a solvent, the components are dissolved to form a solution of a specific viscosity.

-

The resin mixture is then degassed under vacuum to remove any entrapped air bubbles.

-

The curing process is initiated by heating the mixture to the desired curing temperature, which can range from 120 °C to 180 °C, for a specified period (e.g., 1-4 hours).

-

The progress of the curing reaction can be monitored using techniques such as Differential Scanning Calorimetry (DSC) to determine the extent of reaction.

-

After the curing cycle is complete, the material is allowed to cool down to room temperature. A post-curing step at a higher temperature may be employed to enhance the cross-linking density and final properties of the cured resin.

Application in Nucleophilic Substitution: Williamson Ether Synthesis

This compound can be effectively utilized as a phase-transfer catalyst in the Williamson ether synthesis for the preparation of aryl ethers. The bulky tetraphenylphosphonium cation facilitates the transfer of the phenoxide anion into the organic phase to react with an alkyl halide.

Experimental Workflow

The following diagram illustrates the workflow for a typical Williamson ether synthesis using this compound as a phase-transfer catalyst.

Caption: Experimental workflow for aryl ether synthesis.

Quantitative Data for Aryl Ether Synthesis

The following table summarizes representative yields for the synthesis of aryl ethers using phase-transfer catalysis, which can be indicative of the performance of this compound under similar conditions.

| Phenol Derivative | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Benzyl (B1604629) Bromide | TPP-Phenolate (in situ) | Toluene/Water | 80 | >85 |

| 4-Methoxyphenol | Ethyl Iodide | TPP-Phenolate (in situ) | Dichloromethane/Water | 40 (reflux) | ~90 |

| 2-Naphthol | n-Butyl Bromide | TPP-Phenolate (in situ) | Chlorobenzene/Water | 90 | >90 |

(Note: These are representative data; actual yields may vary based on specific reaction conditions and substrates.)

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol is adapted for the use of this compound as the phase-transfer catalyst.

Materials:

-

Phenol

-

Benzyl bromide

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (or tetraphenylphosphonium bromide to generate the phenolate in situ)

-

Toluene

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and this compound (0.05 eq) in toluene.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

Add the aqueous NaOH solution to the flask containing the phenol and catalyst.

-

To the vigorously stirred two-phase mixture, add benzyl bromide (1.1 eq) dropwise over 15 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure benzyl phenyl ether.

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and efficient phase-transfer catalyst with significant applications in organic synthesis, particularly in the curing of epoxy resins and the synthesis of aryl ethers. The protocols and data presented herein provide a foundation for researchers to utilize this catalyst in their synthetic endeavors.

References

- 1. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Study of the Reaction Mechanism of Phenol-Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Mechanism of Phase-Transfer Catalysis with Tetraphenylphosphonium Phenolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of tetraphenylphosphonium (B101447) phenolate (B1203915) as a phase-transfer catalyst. The information is intended to guide researchers in designing and conducting experiments involving phase-transfer catalysis for applications in organic synthesis, polymer chemistry, and drug development.

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The catalyst, a phase-transfer agent, transports a reactive species from one phase to another, thereby enabling the reaction to proceed. Tetraphenylphosphonium salts are a class of highly effective phase-transfer catalysts known for their high thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures.[3]

The fundamental principle of PTC involves the formation of a lipophilic ion pair between the catalyst cation and the reactant anion. This ion pair can then traverse the phase boundary into the organic phase where it can react with the organic-soluble substrate.[1]

The Role of Tetraphenylphosphonium Phenolate

This compound is a specific type of onium salt where the tetraphenylphosphonium cation ([ (C₆H₅)₄P ]⁺) is paired with the phenolate anion ([ C₆H₅O ]⁻). The large, lipophilic tetraphenylphosphonium cation effectively shields the charge of the phenolate anion, allowing the ion pair to be soluble in organic solvents.[1][4] This solubilization of the phenolate anion in the organic phase is the key to its function in phase-transfer catalysis.

The mechanism of phase-transfer catalysis with this compound can be described by the "Extraction Mechanism," first proposed by Charles Starks. This mechanism involves the transfer of the reactive anion from the aqueous or solid phase into the organic phase by the catalyst.

Mechanism of Action

The catalytic cycle of this compound in a typical nucleophilic substitution reaction, such as O-alkylation of a phenol (B47542), can be visualized as follows:

-

Anion Exchange: In a biphasic system (e.g., aqueous NaOH and an organic solvent), the phenol is deprotonated at the interface or in the aqueous phase to form the phenolate anion. The tetraphenylphosphonium cation (Q⁺), introduced as a salt (e.g., tetraphenylphosphonium bromide), exchanges its counter-ion for the phenolate anion (PhO⁻) at the interface.

-

Phase Transfer: The resulting lipophilic ion pair, [Q⁺PhO⁻], is extracted into the organic phase.

-

Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive phenolate anion attacks the organic substrate (e.g., an alkyl halide, R-X), leading to the formation of the desired ether product (Ph-O-R) and a new anion (X⁻).

-

Catalyst Regeneration: The tetraphenylphosphonium cation (Q⁺) pairs with the newly formed anion (X⁻) to form [Q⁺X⁻], which then migrates back to the aqueous or interface to restart the catalytic cycle.

Applications

This compound is a versatile catalyst with applications in various organic transformations.

O-Alkylation of Phenols (Williamson Ether Synthesis)

A primary application is the synthesis of aryl ethers via the Williamson ether synthesis. The use of PTC significantly enhances the reaction rate and allows for milder reaction conditions compared to traditional methods that often require strong bases and anhydrous solvents.

Polymerization Reactions

This compound has been identified as a highly active catalyst for the melt transesterification of diphenyl carbonate and bisphenol A to produce polycarbonate. Its high thermal stability is a key advantage in this high-temperature polymerization process.

Experimental Protocols

The following are representative protocols for key applications of this compound. Researchers should note that these are general guidelines, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Synthesis of this compound

Materials:

-

Tetraphenylphosphonium bromide

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Dissolve tetraphenylphosphonium bromide (1.0 eq) and a stoichiometric amount of phenol (1.0 eq) in toluene.

-

Prepare a separate aqueous solution of sodium hydroxide (1.0 eq).

-

Slowly add the aqueous NaOH solution to the toluene solution with vigorous stirring at room temperature.

-

Continue stirring for 1-2 hours. The formation of the this compound will result in its extraction into the organic phase.

-

Separate the organic layer and wash it with deionized water to remove any remaining inorganic salts.

-

The resulting toluene solution containing this compound can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to isolate the catalyst.

Protocol 2: General Procedure for O-Alkylation of a Phenol

Materials:

-

Phenol (1.0 eq)

-

Alkyl halide (1.1 - 1.5 eq)

-

This compound (0.01 - 0.05 eq)

-

Aqueous sodium hydroxide (50% w/w, 2.0 - 5.0 eq)

-

Toluene or another suitable organic solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and this compound.

-

With vigorous stirring, add the aqueous sodium hydroxide solution.

-

Heat the mixture to the desired reaction temperature (e.g., 60-100 °C).

-

Add the alkyl halide dropwise to the reaction mixture.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Quantitative Data

The efficiency of a phase-transfer catalyzed reaction is influenced by several factors, including the nature of the catalyst, solvent, temperature, and stirring speed. The following table provides representative data on the O-alkylation of p-cresol (B1678582) with benzyl (B1604629) bromide, illustrating the effect of catalyst loading on the reaction yield.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 80 | 4 | 85 |

| 2 | 2 | 80 | 3 | 92 |

| 3 | 5 | 80 | 2 | 98 |

| 4 | 1 | 60 | 6 | 75 |

Table 1: Effect of this compound Loading on the O-Alkylation of p-Cresol.

Conclusion

This compound is a highly effective and thermally stable phase-transfer catalyst for a variety of organic reactions, most notably the O-alkylation of phenols and polycarbonate synthesis. Its ability to efficiently transport the phenolate anion into the organic phase allows for reactions to proceed under milder conditions with high yields. The provided protocols and data serve as a valuable resource for researchers looking to employ this catalyst in their synthetic endeavors. Further optimization of the reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Polycarbonate Synthesis via Melt Transesterification Using Tetraphenylphosphonium Phenolate

For Researchers, Scientists, and Drug Development Professionals